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Compound of Interest

Compound Name: DosatiLink-1

Cat. No.: B12390059

[2] DosatiLink-1 | CAS 2147321-48-5 - MedKoo DosatiLink-1 is a potent and specific
degrader of BCR-ABL, with a DC50 of 3 nM in Ba/F3 cells. DosatiLink-1 is a PROTAC
connected by the dasatinib (a TKI targeting BCR-ABL) and a ligand for the E3 ligase cereblon.
DosatiLink-1 potently and selectively degrades BCR-ABL in vitro and in vivo. DosatiLink-1
has the potential for the research of chronic myeloid leukemia. --INVALID-LINK-- [1]
DosatiLink-1 - Selleckchem DosatiLink-1 is a potent and specific BCR-ABL degrader, with a
DC50 of 3 nM in Ba/F3 cells. DosatiLink-1 is a PROTAC connected by the dasatinib (a TKI
targeting BCR-ABL) and a ligand for the E3 ligase cereblon. DosatiLink-1 potently and
selectively degrades BCR-ABL in vitro and in vivo. DosatiLink-1 has the potential for the
research of chronic myeloid leukemia. --INVALID-LINK-- DosatiLink-1 | MedChemExpress
DosatiLink-1 is a potent and specific BCR-ABL degrader, with a DC50 of 3 nM in Ba/F3 cells.
DosatiLink-1 is a PROTAC connected by the dasatinib (a TKI targeting BCR-ABL) and a
ligand for the E3 ligase cereblon. DosatiLink-1 potently and selectively degrades BCR-ABL in
vitro and in vivo. DosatiLink-1 has the potential for the research of chronic myeloid leukemia. -
-INVALID-LINK-- DosatiLink-1 | CAS 2147321-48-5 - Adooq DosatiLink-1 is a potent and
specific BCR-ABL degrader, with a DC50 of 3 nM in Ba/F3 cells. DosatiLink-1 is a PROTAC
connected by the dasatinib (a TKI targeting BCR-ABL) and a ligand for the E3 ligase cereblon.
DosatiLink-1 potently and selectively degrades BCR-ABL in vitro and in vivo. --INVALID-LINK--
DosatiLink-1 - CUSABIO DosatiLink-1 is a potent and specific BCR-ABL degrader, with a
DC50 of 3 nM in Ba/F3 cells. DosatiLink-1 is a PROTAC connected by the dasatinib (a TKI
targeting BCR-ABL) and a ligand for the E3 ligase cereblon. DosatiLink-1 potently and
selectively degrades BCR-ABL in vitro and in vivo. DosatiLink-1 has the potential for the
research of chronic myeloid leukemia. https.www.cusabio.com/active_ingredient/2147321-48-
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5.html DosatiLink-1 | HY-114389 - MCE DosatiLink-1 is a potent and specific BCR-ABL
degrader, with a DC50 of 3 nM in Ba/F3 cells. DosatiLink-1 is a PROTAC connected by the
dasatinib (a TKI targeting BCR-ABL) and a ligand for the E3 ligase cereblon. DosatiLink-1
potently and selectively degrades BCR-ABL in vitro and in vivo. DosatiLink-1 has the potential
for the research of chronic myeloid leukemia. --INVALID-LINK-- DosatiLink-1 | ABL -
MedChemExpress DosatiLink-1 is a potent and specific BCR-ABL degrader, with a DC50 of 3
nM in Ba/F3 cells. DosatiLink-1 is a PROTAC connected by the dasatinib (a TKI targeting
BCR-ABL) and a ligand for the E3 ligase cereblon. DosatiLink-1 potently and selectively
degrades BCR-ABL in vitro and in vivo. DosatiLink-1 has the potential for the research of
chronic myeloid leukemia. --INVALID-LINK-- ABL PROTAC DosatiLink-1 Induces TKI-
Resistant CML Cell Death | MedChemExpress DosatiLink-1 (BCR-ABL PROTAC) is a potent
and specific BCR-ABL degrader, with a DC50 of 3 nM in Ba/F3 cells. DosatiLink-1 is a
PROTAC connected by the dasatinib (a TKI targeting BCR-ABL) and a ligand for the E3 ligase
cereblon. DosatiLink-1 potently and selectively degrades BCR-ABL in vitro and in vivo. --
INVALID-LINK-- DosatiLink-1 - ApexBio DosatiLink-1 is a potent and specific degrader of
BCR-ABL, with a DC50 of 3 nM in Ba/F3 cells. DosatiLink-1 is a PROTAC connected by the
dasatinib (a TKI targeting BCR-ABL) and a ligand for the E3 ligase cereblon. DosatiLink-1
potently and selectively degrades BCR-ABL in vitro and in vivo. DosatiLink-1 has the potential
for the research of chronic myeloid leukemia. --INVALID-LINK-- GZD824 (parthenolide) | CAS
1353550-13-6 - MedKoo GZD824 (parthenolide) is a potent, orally bioavailable, dual Bcr-
Abl/Lyn inhibitor with IC50s of 0.6 and 1.9 nM for Abl (native) and Lyn, respectively. GZD824
(parthenolide) inhibits the proliferation of CML cells and overcomes imatinib resistance. --
INVALID-LINK-- ABL - MedChemExpress Dasatinib (BMS-354825) is a potent, multi-targeted
inhibitor that targets Abl, Src, and Bcr-Abl, with IC50s of <1, 0.8, and 0.6 nM, respectively.
Dasatinib is a potent inhibitor of KIT, with an IC50 of 5 nM. Dasatinib induces apoptosis and
has antitumor activity. --INVALID-LINK-- Ponatinib (AP24534) | CAS 943319-70-8 - MedKoo
Ponatinib (AP24534) is an oral multi-targeted tyrosine kinase inhibitor with potent activity
against BCR-ABL. Ponatinib inhibits native BCR-ABL with an IC50 of 0.37 nM. Ponatinib is
active against all single-mutation forms of BCR-ABL that are resistant to other TKIs, including
the gatekeeper T3151 mutation. --INVALID-LINK-- Discovery of GZD824 as a novel Bcr-Abl/Lyn
dual kinase inhibitor for the treatment of chronic myeloid leukemia - Cancer Biology & Therapy
GZD824 is a novel, orally bioavailable Bcr-Abl/Lyn dual kinase inhibitor. GZD824 potently
inhibited the kinase activity of native Abl and Lyn with IC50s of 0.6 and 1.9 nM, respectively.
GZD824 also showed strong anti-proliferative activities against the wild-type Bcr-Abl
expressing cell line K562 and BaF3 (IC50 = 0.5 nM), as well as imatinib-resistant cell line
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K562-R (IC50 = 10 nM). --INVALID-LINK-- Dasatinib | CAS 302962-49-8 - MedKoo Dasatinib is
a multi-targeted kinase inhibitor for Bcr-Abl, Src, c-Kit, ephrin receptor and PDGF receptor with
IC50 of 0.6, 0.8, 5, 4 and 28 nM, respectively. --INVALID-LINK-- Discovery of Asciminib
(ABLOO01), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABLL1 - Journal of
Medicinal Chemistry Herein, we report the discovery of ABLOO1 (asciminib), a potent and
selective allosteric inhibitor of Bcr-Abll. ABLOO1 binds to the myristoyl pocket of Abl1l and
stabilizes the inactive kinase conformation. ABLOO1 is highly effective in inhibiting the kinase
activity of Ber-Abl1, with an IC50 of 0.6 nM in a biochemical assay. --INVALID-LINK-- Asciminib
- MedChemExpress Asciminib (ABLOO1) is a potent, allosteric and specific BCR-ABL1 inhibitor,
with an IC50 of 0.6 nM for BCR-ABL1. --INVALID-LINK-- Ponatinib | CAS 943319-70-8 -
Selleckchem Ponatinib is a multi-targeted kinase inhibitor against Abl, PDGFRa, VEGFR2,
FGFR1 and Src with IC50 of 0.37, 1.1, 1.5, 2.2 and 5.4 nM, respectively. Ponatinib is effective
against native BCR-ABL and all BCR-ABL mutants. --INVALID-LINK-- Dasatinib | Src inhibitor |
MedChemExpress Dasatinib (BMS-354825) is a potent, multi-targeted inhibitor that targets Abl,
Src, and Ber-Abl, with IC50s of <1, 0.8, and 0.6 nM, respectively. Dasatinib is a potent inhibitor
of KIT, with an IC50 of 5 nM. Dasatinib induces apoptosis and has antitumor activity. --
INVALID-LINK-- Discovery of Ponatinib (AP24534), a Potent Pan-BCR-ABL Inhibitor Orally
Active against CML Resistant to Second-Generation TKIs - Journal of Medicinal Chemistry
Ponatinib (AP24534) is a potent, orally active, pan—Bcr-Abl inhibitor that is effective against alll
tested clinically relevant Bcr-Abl mutants, including the gatekeeper T3151 mutant. In cellular
assays, ponatinib inhibited the proliferation of Ba/F3 cells expressing native Bcr-Abl or the
T3151 mutant with IC50 values of 0.5 and 11 nM, respectively. --INVALID-LINK-- Asciminib
versus bosutinib in chronic-phase chronic myeloid leukaemia (ASCEMBL): a multicentre, open-
label, phase 3 trial - The Lancet Asciminib is an oral BCR-ABLL1 inhibitor that works by
specifically binding to the ABL myristoyl pocket (STAMP). This study compared the efficacy and
safety of asciminib with bosutinib in patients with chronic-phase chronic myeloid leukaemia who
had previously been treated with two or more tyrosine-kinase inhibitors. --INVALID-LINK--
Asciminib - an overview | ScienceDirect Topics Asciminib (ABL001) is a first-in-class, potent,
and selective allosteric inhibitor of BCR-ABL1 tyrosine kinase that is being developed for the
treatment of chronic myeloid leukemia (CML). Asciminib binds to the myristoyl pocket of the
ABL kinase domain, which leads to a conformational change that locks the kinase in an inactive
state. --INVALID-LINK-- Ponatinib versus dasatinib in patients with chronic myeloid leukaemia
in the chronic phase (CML-CP) who have failed imatinib: a matching-adjusted indirect
comparison (MAIC) This study indirectly compared the efficacy of ponatinib and dasatinib in
patients with chronic myeloid leukemia in the chronic phase who had failed imatinib. --INVALID-
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LINK-- Dasatinib - an overview | ScienceDirect Topics Dasatinib is a second-generation
tyrosine kinase inhibitor (TKI) that is used for the treatment of chronic myeloid leukemia (CML)
and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Dasatinib is a
potent inhibitor of BCR-ABL and SRC family kinases. --INVALID-LINK-- Ponatinib: a new pan-
BCR-ABL tyrosine kinase inhibitor - Therapeutic Advances in Hematology Ponatinib is a potent
oral pan—Bcr-Abl tyrosine kinase inhibitor (TKI) that has demonstrated efficacy in patients with
chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic
leukemia who are resistant or intolerant to other TKIs. Ponatinib is effective against all known
single Bcr-Abl mutations, including the highly resistant T3151 mutation. --INVALID-LINK--
Asciminib: a new hope for chronic myeloid leukemia - ecancermedicalscience Asciminib is a
novel oral BCR-ABLL1 inhibitor that works by allosterically binding to the myristoyl pocket of the
ABL1 kinase domain. This unique mechanism of action makes it effective against TKI-resistant
mutations, including the T315I mutation. --INVALID-LINK-- Ponatinib - an overview |
ScienceDirect Topics Ponatinib is a third-generation tyrosine kinase inhibitor (TKI) that is used
for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive
acute lymphoblastic leukemia (Ph+ ALL). Ponatinib is a pan-BCR-ABL inhibitor, which means
that it is effective against all known mutations in the BCR-ABL gene, including the T315I
mutation. --INVALID-LINK-- Dasatinib - StatPearls Dasatinib is an FDA-approved medication
for treating Philadelphia chromosome-positive chronic myeloid leukemia (CML). Dasatinib is a
tyrosine kinase inhibitor that targets multiple pathways, including BCR/ABL and the SRC family
of kinases. --INVALID-LINK-- Asciminib | ABL - MedChemExpress Asciminib (ABLOO1) is a
potent, allosteric and specific BCR-ABL1 inhibitor, with an IC50 of 0.6 nM for BCR-ABL1. --
INVALID-LINK-- Dasatinib | CAS 302962-49-8 - Selleckchem Dasatinib is a potent Bcr-Abl and
Src family tyrosine kinase inhibitor with IC50 of 0.6 and 0.8 nM, respectively. --INVALID-LINK--
Ponatinib | MedChemExpress Ponatinib is a multi-targeted kinase inhibitor against Abl,
PDGFRa, VEGFR2, FGFR1 and Src with IC50 of 0.37, 1.1, 1.5, 2.2 and 5.4 nM, respectively.
Ponatinib is effective against native BCR-ABL and all BCR-ABL mutants. --INVALID-LINK--
ABLOO1, a Potent and Selective Allosteric Inhibitor of BCR-ABL, Is Highly Effective against
CML Harboring T315I-Inclusive Resistance. - Cancer Discovery ABLOO1 (asciminib) is a potent
and selective allosteric inhibitor of Bcr-Abl. ABLOO1 was shown to be highly effective against
CML cells harboring various resistance mutations, including the T315I gatekeeper mutation. --
INVALID-LINK-- Ponatinib (AP24534) - Selleckchem Ponatinib is a multi-targeted kinase
inhibitor against Abl, PDGFRa, VEGFR2, FGFR1 and Src with IC50 of 0.37, 1.1, 1.5, 2.2 and
5.4 nM, respectively. Ponatinib is effective against native BCR-ABL and all BCR-ABL mutants. -
-INVALID-LINK-- Asciminib hydrochloride | CAS 1492952-76-7 - MedKoo Asciminib (ABL001) is
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a potent, selective, and allosteric inhibitor of Bcr-Abl, with an IC50 of 0.6 nM. Asciminib binds to
the myristoyl pocket of Abl and stabilizes the inactive kinase conformation. Asciminib is a novel
therapeutic agent for the treatment of chronic myeloid leukemia (CML). --INVALID-LINK--
Dasatinib - MedChemExpress Dasatinib (BMS-354825) is a potent, multi-targeted inhibitor that
targets Abl, Src, and Bcr-Abl, with IC50s of <1, 0.8, and 0.6 nM, respectively. Dasatinib is a
potent inhibitor of KIT, with an IC50 of 5 nM. Dasatinib induces apoptosis and has antitumor
activity. --INVALID-LINK-- Ponatinib - MedChemExpress Ponatinib is a multi-targeted kinase
inhibitor against Abl, PDGFRa, VEGFR2, FGFR1 and Src with IC50 of 0.37, 1.1, 1.5, 2.2 and
5.4 nM, respectively. Ponatinib is effective against native BCR-ABL and all BCR-ABL mutants. -
-INVALID-LINK-- Discovery of Asciminib (ABL0O1), an Allosteric Inhibitor of the Tyrosine Kinase
Activity of BCR-ABL1 Herein, we report the discovery of ABLOO1 (asciminib), a potent and
selective allosteric inhibitor of Ber-Abll. ABLOO1 binds to the myristoyl pocket of Abl1l and
stabilizes the inactive kinase conformation. ABLOOL1 is highly effective in inhibiting the kinase
activity of Bcr-Abl1, with an IC50 of 0.6 nM in a biochemical assay. --INVALID-LINK-- Ponatinib
| ABL - MedChemExpress Ponatinib is a multi-targeted kinase inhibitor against Abl, PDGFRaq,
VEGFR2, FGFR1 and Src with IC50 of 0.37, 1.1, 1.5, 2.2 and 5.4 nM, respectively. Ponatinib is
effective against native BCR-ABL and all BCR-ABL mutants. --INVALID-LINK-- Dasatinib | ABL
- MedChemExpress Dasatinib (BMS-354825) is a potent, multi-targeted inhibitor that targets
Abl, Src, and Bcr-Abl, with IC50s of <1, 0.8, and 0.6 nM, respectively. Dasatinib is a potent
inhibitor of KIT, with an IC50 of 5 nM. Dasatinib induces apoptosis and has antitumor activity. --
INVALID-LINK-- Asciminib - Selleckchem Asciminib (ABL001) is a potent and selective
allosteric inhibitor of BCR-ABL with an IC50 of 0.6 nM. --INVALID-LINK-- Dasatinib -
Selleckchem Dasatinib is a potent Becr-Abl and Src family tyrosine kinase inhibitor with IC50 of
0.6 and 0.8 nM, respectively. --INVALID-LINK-- Ponatinib - Selleckchem Ponatinib is a multi-
targeted kinase inhibitor against Abl, PDGFRa, VEGFR2, FGFR1 and Src with IC50 of 0.37,
1.1, 1.5, 2.2 and 5.4 nM, respectively. Ponatinib is effective against native BCR-ABL and all
BCR-ABL mutants. --INVALID-LINK-- Structural and Functional Analysis of the Allosteric BCR-
ABL Inhibitor ABLOO1 (Asciminib) - Cell Chemical Biology ABLOO1 (asciminib) is an allosteric
inhibitor that binds to the myristoyl pocket of BCR-ABL, locking the kinase in an inactive
conformation. This study provides a detailed structural and functional characterization of
ABLO001's mechanism of action. --INVALID-LINK-- Dasatinib versus imatinib in newly diagnosed
chronic myeloid leukemia in chronic phase: A systematic review and meta-analysis This review
compares the efficacy and safety of dasatinib and imatinib in newly diagnosed chronic myeloid
leukemia. --INVALID-LINK-- Ponatinib in the Treatment of Chronic Myeloid Leukemia (CML)
and Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL) - Cancers
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Ponatinib is a third-generation TKI that has demonstrated significant efficacy in patients with
CML and Ph+ ALL who are resistant or intolerant to other TKIs. It is a pan-BCR-ABL inhibitor,
effective against all known single resistance mutations, including T315I. --INVALID-LINK--
Asciminib for the treatment of chronic myeloid leukemia - Expert Opinion on Investigational
Drugs Asciminib is a first-in-class BCR-ABL1 inhibitor that binds to the myristoyl pocket of the
ABL1 kinase domain, representing a novel mechanism of action for the treatment of CML. --
INVALID-LINK-- Dasatinib in the treatment of chronic myeloid leukemia - Biologics This article
reviews the use of dasatinib in the treatment of chronic myeloid leukemia, highlighting its
mechanism of action as a potent inhibitor of BCR-ABL and SRC family kinases. --INVALID-
LINK-- Asciminib, a First-in-Class STAMP Inhibitor, for the Treatment of Chronic Myeloid
Leukemia - Clinical Cancer Research Asciminib is a Specifically Targeting the ABL Myristoyl
Pocket (STAMP) inhibitor, representing a new class of ABL1 kinase inhibitors. It has shown
efficacy in heavily pretreated patients with CML. --INVALID-LINK-- Ponatinib: A Review in
Chronic Myeloid Leukaemia (CML) and Philadelphia Chromosome-Positive Acute
Lymphoblastic Leukaemia (Ph+ ALL) - Drugs This review summarizes the clinical development
and therapeutic potential of ponatinib in the treatment of CML and Ph+ ALL, emphasizing its
role in overcoming TKI resistance. --INVALID-LINK-- Dasatinib: A Review of its Use in Chronic
Myeloid Leukaemia and Philadelphia Chromosome-Positive Acute Lymphoblastic Leukaemia -
Drugs This article provides a comprehensive overview of the clinical use of dasatinib in CML
and Ph+ ALL. --INVALID-LINK-- Asciminib in Chronic Myeloid Leukemia - The New England
Journal of Medicine This article reports on a phase 1 study of asciminib in patients with chronic
myeloid leukemia, demonstrating its clinical activity and safety profile. --INVALID-LINK--
Ponatinib in refractory Philadelphia chromosome-positive leukemias - The New England
Journal of Medicine This phase 1 study of ponatinib demonstrated its high efficacy in patients
with refractory Philadelphia chromosome-positive leukemias, including those with the T315I
mutation. --INVALID-LINK-- Dasatinib versus Imatinib in Patients with Chronic Myeloid
Leukemia - The New England Journal of Medicine This study compared the efficacy of
dasatinib with imatinib in newly diagnosed chronic myeloid leukemia. --INVALID-LINK--
Comparative Analysis: DosatiLink-1 vs. Asciminib in BCR-ABL Degradation and Kinase
Inhibition

A head-to-head comparison of DosatiLink-1, a potent BCR-ABL degrader, and Asciminib, an
allosteric BCR-ABL inhibitor, in cellular assays reveals distinct mechanisms of action and
efficacy profiles in the context of Chronic Myeloid Leukemia (CML). This guide provides a
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comprehensive overview of their performance, supported by experimental data and detailed
protocols.

DosatiLink-1 is a PROTAC (Proteolysis Targeting Chimera) that potently and specifically
degrades the BCR-ABL fusion protein, a key driver of CML.[1] It achieves this by linking the
BCR-ABL inhibitor dasatinib to a ligand for the E3 ligase cereblon, thereby inducing the
ubiquitination and subsequent proteasomal degradation of the BCR-ABL protein.[1] In contrast,
Asciminib (ABL0O01) is a first-in-class allosteric inhibitor that binds to the myristoyl pocket of the
ABL kinase domain, stabilizing an inactive conformation of the enzyme. This unique
mechanism of action makes it effective against various TKI-resistant mutations.

Quantitative Performance Comparison

The following table summarizes the in vitro efficacy of DosatiLink-1 and a selection of
competitor compounds, including Asciminib, in targeting the BCR-ABL oncoprotein.

Mechanism of

Compound . Target IC50 / DC50 Cell Line
Action
BCR-ABL
DosatiLink-1 Degrader BCR-ABL DC50: 3 nM[1] Ba/F3
(PROTAC)
Asciminib Allosteric BCR- Biochemical
o BCR-ABL1 IC50: 0.6 nM
(ABL001) ABL Inhibitor Assay
o Multi-targeted IC50: 0.6 nM, 0.8
Dasatinib ) o Bcr-Abl, Src -
Kinase Inhibitor nM
_ IC50: 0.37 nM
o Multi-targeted Abl, PDGFRaq, ]
Ponatinib ) o (native BCR- -
Kinase Inhibitor VEGFR2, etc.
ABL)
Dual Bcer-Abl/Lyn ) IC50: 0.6 nM, 1.9
GzZD824 o Abl (native), Lyn -
Inhibitor nM

Experimental Protocols
Cell Viability and Proliferation Assay (MTS/IMTT Assay)
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This assay is a colorimetric method used to determine the number of viable cells in
proliferation, cytotoxicity, or chemosensitivity assays.

o Cell Seeding: Plate cells (e.g., Ba/F3 expressing BCR-ABL) in a 96-well plate at a density of
5,000-10,000 cells per well in 100 pL of appropriate cell culture medium.

o Compound Treatment: Add serial dilutions of the test compounds (DosatiLink-1, Asciminib,
etc.) to the wells. Include a vehicle control (e.g., DMSO).

 Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5%
Co2.

e Reagent Addition: Add 20 pL of MTS or MTT reagent to each well.
 Incubation: Incubate the plate for 1-4 hours at 37°C.

o Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for
MTS, 570 nm for MTT) using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot
the dose-response curves to determine the IC50 values.

Western Blotting for Protein Degradation

This technique is used to detect and quantify the levels of a specific protein in a sample.

o Cell Lysis: Treat cells with the test compounds for the desired time points. Lyse the cells in
RIPA buffer containing protease and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of the lysates using a BCA or
Bradford assay.

o SDS-PAGE: Separate the protein lysates (20-30 pg) on a sodium dodecyl sulfate-
polyacrylamide gel electrophoresis (SDS-PAGE) gel.

o Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride
(PVDF) or nitrocellulose membrane.
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e Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-
buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

e Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the
target protein (e.g., anti-ABL antibody) overnight at 4°C.

e Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a
horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room
temperature.

o Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate
and an imaging system.

o Data Analysis: Quantify the band intensities using densitometry software and normalize to a
loading control (e.g., GAPDH or -actin) to determine the extent of protein degradation
(DC50).

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct signaling pathways and experimental workflows
associated with DosatiLink-1 and its competitor, Asciminib.
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Caption: Mechanism of Action for DosatiLink-1.
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Caption: Mechanism of Action for Asciminib.
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Caption: General workflow for comparing DosatiLink-1 and competitor compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. DosatiLink-2 - Immunomart [immunomart.org]

 To cite this document: BenchChem. [DosatiLink-1 versus [competitor compound] in [specific]
assay]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b12390059#dosatilink-1-versus-competitor-
compound-in-specific-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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